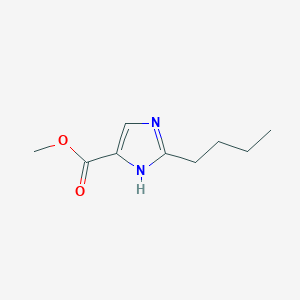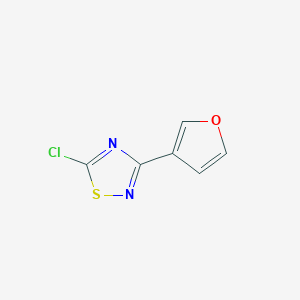![molecular formula C13H18N4O6S B8635083 4-[(4-Acetylmorpholin-2-yl)methylamino]-3-nitrobenzenesulfonamide](/img/structure/B8635083.png)
4-[(4-Acetylmorpholin-2-yl)methylamino]-3-nitrobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Acetylmorpholin-2-yl)methylamino]-3-nitrobenzenesulfonamide is a complex organic compound that features a morpholine ring, a nitro group, and a sulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Acetylmorpholin-2-yl)methylamino]-3-nitrobenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Morpholine Ring: This can be achieved through the cyclization of 1,2-amino alcohols or related compounds under specific conditions, such as using α-haloacid chlorides.
Introduction of the Nitro Group: Nitration of the aromatic ring can be performed using a mixture of concentrated nitric acid and sulfuric acid.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the nitro-substituted aromatic compound with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(4-Acetylmorpholin-2-yl)methylamino]-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Electrophilic substitution can be facilitated using reagents like halogens or sulfonyl chlorides.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Substitution: Introduction of various substituents on the aromatic ring.
Reduction: Formation of the corresponding amine derivative.
Applications De Recherche Scientifique
4-[(4-Acetylmorpholin-2-yl)methylamino]-3-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-[(4-Acetylmorpholin-2-yl)methylamino]-3-nitrobenzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the nitro and sulfonamide groups can influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Morpholine Derivatives: Compounds like 2-Aminomethyl-4-(4-fluorobenzyl)morpholine share the morpholine ring structure.
Nitrobenzenesulfonamides: Compounds with similar functional groups but different substituents on the aromatic ring.
Uniqueness
4-[(4-Acetylmorpholin-2-yl)methylamino]-3-nitrobenzenesulfonamide is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C13H18N4O6S |
|---|---|
Poids moléculaire |
358.37 g/mol |
Nom IUPAC |
4-[(4-acetylmorpholin-2-yl)methylamino]-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C13H18N4O6S/c1-9(18)16-4-5-23-10(8-16)7-15-12-3-2-11(24(14,21)22)6-13(12)17(19)20/h2-3,6,10,15H,4-5,7-8H2,1H3,(H2,14,21,22) |
Clé InChI |
HFBFQERRSPMRJY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CCOC(C1)CNC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














